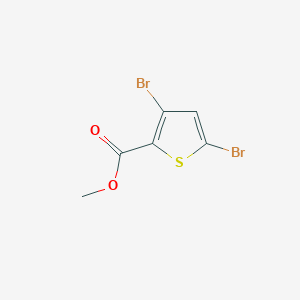

Methyl 3,5-dibromo-2-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3,5-dibromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSJAZBOGSEUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735243 | |

| Record name | Methyl 3,5-dibromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-21-9 | |

| Record name | Methyl 3,5-dibromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

The Strategic Utility of Methyl 3,5-dibromo-4-methylbenzoate in Natural Product Synthesis: Application Notes and Protocols

Introduction: A Versatile Brominated Building Block

In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. Methyl 3,5-dibromo-4-methylbenzoate, a readily accessible aromatic compound, has emerged as a valuable and versatile building block. Its unique substitution pattern, featuring two bromine atoms ortho to a methyl group and meta to a methyl ester, provides a powerful handle for a variety of chemical transformations. The bromine atoms, in particular, serve as key functional groups for introducing further complexity, most notably through their conversion to methoxy groups. This transformation is a gateway to the synthesis of a range of biologically active natural products, including isocoumarins and isochromans.[1][2]

This technical guide provides an in-depth exploration of the applications of Methyl 3,5-dibromo-4-methylbenzoate in natural product synthesis. We will delve into the causality behind its strategic use, provide detailed, field-proven protocols for its conversion to key intermediates, and illustrate its application in the total synthesis of the natural product stellatin.

Core Synthetic Strategy: From Bromination to Key Intermediates

The primary utility of Methyl 3,5-dibromo-4-methylbenzoate lies in its role as a precursor to 3,5-dimethoxyphenylacetic acid and its derivatives.[1][2] The bromine atoms can be displaced by methoxy groups, and the resulting polysubstituted aromatic ring can be further elaborated to construct the core scaffolds of various natural products.

Protocol 1: Preparation of Methyl 3,5-dibromo-4-methylbenzoate

A robust and high-yielding protocol for the synthesis of the title compound has been established through the bromination of methyl 4-methylbenzoate.[1]

Experimental Protocol:

-

To a stirred solution of methyl 4-methylbenzoate (0.6 mmol) under a nitrogen atmosphere at 0°C, add anhydrous aluminum chloride (1.60 mmol) portion-wise.

-

Slowly add bromine over a period of 45 minutes.

-

Stir the reaction mixture for 30 minutes at room temperature, followed by heating at 80°C for 1 hour.

-

Cool the mixture to room temperature and quench by the addition of cold methanol (100 ml).

-

Stir the resulting mixture overnight.

-

Filter the crude product, wash with methanol at 30°C, and recrystallize from methanol at 10°C to afford Methyl 3,5-dibromo-4-methylbenzoate as colorless crystals.

Yield: 86%[1]

Causality and Insights: The use of anhydrous aluminum chloride as a Lewis acid catalyst is crucial for activating the aromatic ring towards electrophilic bromination. The excess of the catalyst and the absence of a solvent drive the reaction to completion. The workup with methanol not only quenches the reaction but also facilitates the precipitation and purification of the product.

Protocol 2: Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate

The conversion of the dibromo-compound to its dimethoxy analogue is a key strategic step. This is typically achieved through a nucleophilic aromatic substitution reaction using a methoxide source, often catalyzed by copper salts.

Experimental Protocol (Adapted from related procedures):

-

In a sealed reaction vessel, combine Methyl 3,5-dibromo-4-methylbenzoate (1.0 equiv), sodium methoxide (2.5-3.0 equiv), and a catalytic amount of copper(I) oxide (Cu₂O).

-

Add anhydrous dimethylformamide (DMF) or dimethylacetamide (DMA) as the solvent.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 120-150°C for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 3,5-dimethoxy-4-methylbenzoate.

Causality and Insights: The use of a copper catalyst is essential to facilitate the nucleophilic substitution of the aryl bromides with methoxide, a reaction that is otherwise difficult to achieve. The high temperature is necessary to overcome the activation energy of this substitution. The choice of a high-boiling polar aprotic solvent like DMF or DMA is critical for solubilizing the reactants and achieving the required reaction temperature.

Application in Natural Product Synthesis: The Total Synthesis of Stellatin

Stellatin, a 3,4-dihydroisocoumarin, is a natural product isolated from fungal species of Emericella and Aspergillus.[3][4] The total synthesis of stellatin provides an excellent case study for the strategic application of intermediates derived from Methyl 3,5-dibromo-4-methylbenzoate. The synthesis commences with the methyl ester of 3,5-dimethoxy-4-methylphenylacetic acid, which can be prepared from Methyl 3,5-dimethoxy-4-methylbenzoate via standard homologation procedures (e.g., Arndt-Eistert synthesis or conversion to a benzyl halide followed by cyanation and hydrolysis).

The following diagram illustrates the synthetic pathway from the key intermediate to stellatin:

Caption: Synthetic pathway for the total synthesis of Stellatin.

Detailed Protocols for the Synthesis of Stellatin

The following protocols are based on the reported total synthesis of stellatin.[3][4]

Step 1: Vilsmeier-Haack Formylation

-

To a solution of the methyl ester of 3,5-dimethoxy-4-methylphenylacetic acid in DMF, add phosphorus oxychloride (POCl₃) at 0°C.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the crude product to obtain the corresponding formyl ester.

Step 2: Oxidation of the Aldehyde

-

Dissolve the formyl ester in a suitable solvent and treat with sulfamic acid and sodium chlorite.

-

Monitor the reaction for the conversion of the aldehyde to a carboxylic acid.

-

Work up the reaction to isolate the carboxy ester.

Step 3: Chemoselective Reduction

-

To a solution of the carboxy ester in a mixture of THF and methanol, add sodium borohydride (NaBH₄).

-

This step selectively reduces the ester function to a primary alcohol, yielding the corresponding hydroxy acid.[3]

Step 4: Cyclodehydration

-

Treat the hydroxy acid with a suitable acid catalyst (e.g., polyphosphoric acid) to effect intramolecular cyclization.

-

This step forms the 3,4-dihydroisocoumarin core, yielding 3,4-dihydro-6,8-dimethoxy-7-methylisocoumarin.

Step 5: Benzylic Bromination

-

React the product from the previous step with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride).

-

This reaction selectively brominates the benzylic methyl group to give the 7-bromomethyldihydroisocoumarin.[4]

Step 6: Nucleophilic Substitution

-

Treat the 7-bromomethyl derivative with aqueous acetone to facilitate the nucleophilic substitution of the bromine with a hydroxyl group.

-

This step yields the 7-hydroxymethyl-dihydroisocoumarin.

Step 7: Regioselective Demethylation

-

The final step involves the regioselective demethylation of the 8-methoxy group.

-

This is achieved by treating the 7-hydroxymethyl-dihydroisocoumarin with anhydrous magnesium iodide to furnish stellatin.[4]

Table 1: Summary of Key Reactions and Reagents in the Synthesis of Stellatin

| Step | Reaction Type | Key Reagents |

| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF |

| 2 | Oxidation | Sulfamic acid, NaClO₂ |

| 3 | Chemoselective Reduction | NaBH₄, THF/MeOH |

| 4 | Cyclodehydration | Acid catalyst (e.g., PPA) |

| 5 | Benzylic Bromination | NBS, Benzoyl Peroxide |

| 6 | Nucleophilic Substitution | Aqueous Acetone |

| 7 | Regioselective Demethylation | Anhydrous MgI₂ |

Broader Applications and Future Outlook

The synthetic strategy outlined for stellatin can be adapted for the synthesis of other related natural products. For instance, the intermediate 3,4-dihydro-6,8-dimethoxy-7-methylisocoumarin is a precursor for other isocoumarins. Furthermore, the core intermediate, 3,5-dimethoxyphenylacetic acid, is a documented precursor for the sclerotiorin group of fungal metabolites and other isochromans.[1][2] The ability to generate this key intermediate from the readily available Methyl 3,5-dibromo-4-methylbenzoate underscores the strategic importance of this starting material in the synthesis of a diverse array of natural products.

The methodologies presented herein provide a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemical space of natural products derived from this versatile building block. Future work may involve the development of more efficient and environmentally benign methods for the key transformations and the application of these synthetic strategies to the synthesis of novel analogues with enhanced biological activities.

References

- Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982.

- CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

- Total synthesis and cytotoxic activity of stellatin. (2011). Journal of the Iranian Chemical Society, 8(1), 193-200.

- Total Synthesis of Stelletins through an Unconventional Annulation Strategy. (2021). Accounts of Chemical Research, 54(6), 1463-1478.

- Total Synthesis of Sclerotioloid A. (n.d.). ChemRxiv.

- The synthesis of unusual isocoumarin derivatives: the chemistry of homophthalic acid. (2007). Tetrahedron Letters, 48(12), 2129-2132.

- Synthesis of the Azaphilones (+)-Sclerotiorin and (+)-8-O-Methylsclerotiorinamine Utilizing (+)-Sparteine Surrogates in Copper-Mediated Oxidative Dearomatization. (2011). The Journal of Organic Chemistry, 76(8), 2649-2663.

- Saeed, A., & Rama, N. H. (1994). Synthesis of some new isochromans related to sclerotiorin pigments. Scientia Iranica, 1(3), 241-245.

- Total synthesis and cytotoxic activity of stell

- A General Route to Homophthalic Acid Derivatives - Valuable Precursors to Isoquinolinones, Dihydronaphthols and Isocoumarins. (1996).

Sources

- 1. Total Synthesis of 7′-Desmethylkealiiquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antifungal activity of novel sclerotiorin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Total synthesis and cytotoxic activity of stellatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3,5-dibromo-2-aminobenzoate

Welcome to the technical support center for the synthesis of Methyl 3,5-dibromo-2-aminobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and improve your product yield and purity. Our approach is grounded in established chemical principles and validated through extensive laboratory experience.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section provides solutions to specific issues that may arise during the synthesis of Methyl 3,5-dibromo-2-aminobenzoate, a key intermediate in various pharmaceutical syntheses.[1]

Problem 1: Low Yield of the Desired Dibrominated Product.

Symptoms:

-

TLC or GC-MS analysis shows a significant amount of starting material (Methyl 2-aminobenzoate) remaining.

-

Isolation of a substantial fraction of monobrominated intermediate (Methyl 2-amino-5-bromobenzoate or Methyl 2-amino-3-bromobenzoate).

-

The final isolated yield of Methyl 3,5-dibromo-2-aminobenzoate is below expectations (e.g., < 70%).

Root Cause Analysis & Solutions:

The primary cause of low yield is often incomplete bromination. The amino group (-NH₂) and the ester group (-COOCH₃) of the starting material, methyl anthranilate, direct the electrophilic substitution of bromine. The amino group is a strong activating group, directing ortho and para to itself, while the ester is a deactivating group, directing meta. The positions 3 and 5 are ortho and para to the strongly activating amino group, making them the primary sites for bromination.

Workflow for Diagnosing and Resolving Low Yield:

Caption: Troubleshooting workflow for low yield.

Detailed Solutions:

-

1.1: Inadequate Amount of Brominating Agent:

-

Explanation: The stoichiometry of the brominating agent is critical. For dibromination, at least two equivalents of bromine are required per equivalent of methyl anthranilate. Using less will inevitably result in a mixture of mono- and di-substituted products.

-

Recommendation: Increase the molar ratio of the brominating agent to the substrate. A slight excess (e.g., 2.1-2.5 equivalents) can help drive the reaction to completion.[2] However, a large excess should be avoided to minimize the formation of over-brominated byproducts.

-

-

1.2: Suboptimal Reaction Temperature and Time:

-

Explanation: Electrophilic aromatic substitution is sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.

-

Recommendation: A moderate reaction temperature, for instance, between 38-42°C, has been shown to produce high yields.[2] The reaction time should also be optimized, typically ranging from 2 to 3.5 hours, with monitoring by TLC to determine the point of maximum product formation.[2][3]

-

-

1.3: Choice of Brominating Agent and Solvent:

-

Explanation: While elemental bromine (Br₂) is a common brominating agent, it is highly reactive and can lead to side reactions. N-Bromosuccinimide (NBS) is a milder and more selective alternative that can minimize the formation of byproducts.[4][5] The choice of solvent is also crucial; acetic acid is often used as it can protonate the amino group, moderating its activating effect and improving selectivity.[6][7]

-

Recommendation: Consider using NBS as the brominating agent, particularly if over-bromination or degradation is observed. Acetic acid is a recommended solvent for this reaction.[7] A patent suggests a method using tribromo-N-methyl-N-n-butylimidazole as a brominating agent, which is reported to give high yields.[3][8]

-

| Parameter | Recommended Range | Rationale |

| Molar Ratio (Bromine:Substrate) | 2.1 - 2.5 : 1 | Ensures complete dibromination while minimizing over-bromination.[2] |

| Temperature | 38 - 60 °C | Balances reaction rate and selectivity.[2][3] |

| Reaction Time | 2 - 3.5 hours | Sufficient time for completion, monitor with TLC.[2][3] |

| Solvent | Acetic Acid | Moderates the reactivity of the amino group.[7] |

| Brominating Agent | Br₂, NBS, or other specialized agents | Choice depends on desired reactivity and selectivity.[3][4] |

Problem 2: Formation of Impurities and Difficulty in Purification.

Symptoms:

-

The isolated product is off-color (e.g., brown or reddish).

-

NMR or LC-MS analysis reveals the presence of isomeric or over-brominated byproducts.

-

Difficulty in obtaining a sharp melting point for the final product.

Root Cause Analysis & Solutions:

The formation of impurities is often a consequence of the high reactivity of the aromatic ring, which is strongly activated by the amino group. This can lead to the formation of isomeric monobrominated products, over-bromination (tri- or tetra-brominated species), or oxidative side reactions.

Workflow for Addressing Impurity Formation:

Caption: Troubleshooting workflow for product impurities.

Detailed Solutions:

-

2.1: Controlling the Reaction Selectivity:

-

Explanation: The strong activating effect of the amino group can be moderated by performing the reaction in an acidic medium like acetic acid.[7] Protonation of the amino group reduces its activating strength, leading to a more controlled bromination.

-

Recommendation: Ensure the reaction is carried out in a suitable acidic solvent to enhance selectivity.

-

-

2.2: Purification of the Final Product:

-

Explanation: Recrystallization is a powerful technique for purifying the final product. The choice of solvent is critical for effective purification.

-

Recommendation: Methanol or ethanol are often suitable solvents for the recrystallization of Methyl 3,5-dibromo-2-aminobenzoate.[1] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals. For persistent color impurities, treatment with activated carbon during recrystallization can be effective.[1]

-

II. Frequently Asked Questions (FAQs)

Q1: What is the theoretical yield of Methyl 3,5-dibromo-2-aminobenzoate from methyl anthranilate?

The theoretical yield is calculated based on the stoichiometry of the reaction. Assuming methyl anthranilate is the limiting reagent, the theoretical yield is 100%. However, in practice, yields are typically in the range of 80-95% under optimized conditions.[3]

Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? What are the advantages?

Yes, NBS is an excellent alternative to liquid bromine.[4]

-

Advantages of NBS:

-

Safety: NBS is a solid and easier to handle than corrosive and volatile liquid bromine.

-

Selectivity: It is a milder brominating agent, which can reduce the formation of over-brominated byproducts.[5]

-

Mechanism: NBS provides a low, constant concentration of Br₂ in the reaction mixture, which helps in controlling the reaction.

-

Q3: My final product is a brownish powder, even after recrystallization. What could be the cause and how can I fix it?

A persistent brownish color can be due to trace impurities formed by oxidation or self-condensation of the aminobenzoate.

-

Troubleshooting Steps:

-

Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities, then filter the hot solution before cooling.[1]

-

Solvent System: Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, methanol/water).

-

Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification, although this is less practical for large-scale synthesis.

-

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.

-

TLC Procedure:

-

Prepare a TLC plate with silica gel.

-

Spot the starting material, the reaction mixture at different time points, and a co-spot of both.

-

Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, lower Rf spot for the dibrominated product indicate the reaction is proceeding.

-

Q5: What are the key safety precautions to take during this synthesis?

-

Bromine: Liquid bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acetic Acid: Glacial acetic acid is corrosive. Handle with care and appropriate PPE.

-

General Precautions: As with any chemical synthesis, it is essential to be aware of the hazards of all reagents and solvents used and to follow standard laboratory safety procedures.

III. Experimental Protocol: Synthesis using N-Bromosuccinimide

This protocol provides a step-by-step method for the synthesis of Methyl 3,5-dibromo-2-aminobenzoate using NBS, which is often favored for its selectivity and ease of handling.

Materials:

-

Methyl 2-aminobenzoate

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-aminobenzoate (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing a saturated solution of sodium thiosulfate to quench any unreacted bromine.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from hot methanol to yield pure Methyl 3,5-dibromo-2-aminobenzoate.

References

- Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.

- Preparation method of methyl anthranilate.

-

Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. [Link]

-

Proposed mechanism of methyl orange bromination. ResearchGate. [Link]

- Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.

-

Methyl 3,5-dibromo-2-diacetylaminobenzoate. National Center for Biotechnology Information. [Link]

- Preparation method of 2-amino-3, 5-dibromobenzaldehyde.

- A kind of preparation method of bromhexine hydrochloride.

-

Oxidative bromination in organic synthesis. ResearchGate. [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Center for Biotechnology Information. [Link]

-

Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Erowid. [Link]

-

The bromination of anthranilic acid. SciSpace. [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Purifying anthranilic acid. Sciencemadness. [Link]

-

N-Bromosuccinimide. Wikipedia. [Link]

- Purification of methyl anthranilate.

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Satisfying recrystallization. Reddit. [Link]

-

How methyl anthranilate can be separated from reaction mixture?. ResearchGate. [Link]

-

Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. YouTube. [Link]

-

electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

-

A selective bromination of aromatic amines. Journal of the Chemical Society C: Organic. [Link]

-

Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

-

Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

16.1 Electrophilic Aromatic Substitution Reactions: Bromination. OpenStax. [Link]

Sources

- 1. CN118125928A - Preparation method of 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate - Google Patents [patents.google.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. scispace.com [scispace.com]

- 8. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde - Google Patents [patents.google.com]

Technical Support Center: Regioselectivity in the Bromination of Thiophene-3-Carboxylic Acid

Welcome to the technical support guide for navigating the complexities of regioselective bromination of thiophene-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are looking to synthesize specific brominated isomers of this important heterocyclic building block. Here, we address common experimental challenges with in-depth explanations, troubleshooting workflows, and validated protocols.

Understanding the Fundamentals: Why Regioselectivity is a Challenge

The bromination of thiophene-3-carboxylic acid is a classic example of electrophilic aromatic substitution on a substituted five-membered heterocycle. The outcome of the reaction—which position on the thiophene ring the bromine atom attaches to—is governed by a delicate interplay between the inherent reactivity of the thiophene ring and the electronic effects of the carboxylic acid substituent.

-

Inherent Reactivity of the Thiophene Ring : The thiophene ring is an electron-rich aromatic system. Due to the sulfur atom's ability to stabilize an adjacent positive charge through resonance, electrophilic attack occurs preferentially at the C2 and C5 positions (the α-positions), as this leads to a more stable cationic intermediate (sigma complex) compared to attack at the C3 or C4 positions (the β-positions).[1][2]

-

Directing Effect of the Carboxylic Acid Group (-COOH) : The carboxylic acid group at the 3-position is an electron-withdrawing and deactivating group. It reduces the overall electron density of the ring, making it less reactive towards electrophiles than thiophene itself. This deactivation is most pronounced at the adjacent C2 and C4 positions. Consequently, the C5 position becomes the most favored site for electrophilic attack, as it is an α-position and is electronically least deactivated by the meta-directing -COOH group.

The competition between these effects dictates the final product distribution. While the C5 position is electronically favored, the C2 position remains a potentially reactive site, leading to the common issue of mixed isomer formation.

Caption: Relative reactivity of positions on the thiophene-3-carboxylic acid ring towards electrophilic bromination.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when brominating thiophene-3-carboxylic acid?

The major product is typically 5-bromo-thiophene-3-carboxylic acid . The carboxylic acid group at the C3 position deactivates the ring, directing the incoming electrophile (bromine) primarily to the C5 position. This position is electronically favored as it is an α-position and is analogous to the para position in a benzene ring, minimizing deactivation from the electron-withdrawing group.

Q2: What are the common side products?

The most common side products are:

-

2-bromo-thiophene-3-carboxylic acid : The C2 position is also an α-position and remains susceptible to attack, though it is more deactivated by the adjacent -COOH group than the C5 position.

-

2,5-dibromo-thiophene-3-carboxylic acid : If an excess of the brominating agent is used or if the reaction conditions are too harsh, a second bromination can occur at the remaining activated α-position.[3]

Q3: Which brominating agent is better: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

The choice depends on the desired outcome and the sensitivity of other functional groups.

-

Molecular Bromine (Br₂) : Often used with a solvent like glacial acetic acid, Br₂ is a strong and effective brominating agent.[4][5] However, its high reactivity can sometimes lead to over-bromination and reduced regioselectivity.

-

N-Bromosuccinimide (NBS) : NBS is a milder and more selective source of electrophilic bromine.[6] It is often the preferred reagent when high regioselectivity for the 5-position is required or to prevent the formation of dibrominated byproducts.[7] The reaction mechanism is proposed to involve NBS acting directly as the electrophile.[8]

Q4: How do reaction conditions like solvent and temperature affect the outcome?

-

Solvent : Polar protic solvents like glacial acetic acid are commonly used for reactions with Br₂.[4] For reactions with NBS, aprotic solvents like acetonitrile or dimethylformamide (DMF) can be effective. Using highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) has been shown to enhance regioselectivity in some cases.[3]

-

Temperature : Lower temperatures (e.g., 0 °C to room temperature) generally favor higher selectivity. Running the reaction at elevated temperatures can provide the necessary activation energy for the deactivated ring but may also increase the formation of undesired isomers and the dibrominated byproduct.

Troubleshooting Guide

This section addresses specific experimental problems in a direct, question-and-answer format.

Caption: Troubleshooting workflow for the bromination of thiophene-3-carboxylic acid.

Problem: I am getting a mixture of 2-bromo and 5-bromo isomers. How can I improve selectivity for the 5-bromo product?

-

Causality : This is the most common regioselectivity issue and arises from the inherent reactivity of the C2 position. Using a highly reactive brominating agent like Br₂ can overcome the subtle electronic differences between the C2 and C5 positions, leading to a mixture.

-

Solution :

-

Switch to a Milder Reagent : Change from molecular bromine (Br₂) to N-Bromosuccinimide (NBS). NBS is less reactive and more sensitive to the electronic deactivation at the C2 position, thus favoring attack at C5.[6][7]

-

Optimize Temperature : Lower the reaction temperature. Running the reaction at 0°C or even lower can enhance selectivity by making the reaction more sensitive to the smaller energy difference between the two reaction pathways.

-

Solvent Choice : Experiment with different solvents. While acetic acid is common, changing to a solvent like acetonitrile or THF with NBS may improve the isomeric ratio.

-

Problem: My reaction is producing a significant amount of the 2,5-dibromo product. How can I favor mono-bromination?

-

Causality : The mono-brominated product is still an activated aromatic ring and can undergo a second bromination, especially if excess brominating agent is present or the reaction is left for too long.

-

Solution :

-

Control Stoichiometry : Use a precise stoichiometry of the brominating agent. Weigh out exactly 1.0 equivalent of NBS. Using even a slight excess can lead to dibromination.

-

Slow Addition : Add the brominating agent (either a solution of Br₂ or solid NBS) slowly and portion-wise to the solution of thiophene-3-carboxylic acid. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

-

Monitor the Reaction : Follow the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the product.

-

Problem: The reaction is not proceeding, and I am recovering my starting material.

-

Causality : The carboxylic acid group deactivates the thiophene ring, making it sluggish towards electrophilic substitution. The reaction may lack sufficient activation energy.[9]

-

Solution :

-

Increase Temperature : Gradually increase the reaction temperature. If you are running the reaction at room temperature, try heating it to 40-50°C. Be aware that this may slightly decrease regioselectivity.

-

Increase Reaction Time : The reaction may simply be slow. Extend the reaction time and monitor its progress.

-

Check Reagent Purity : Ensure your starting material is pure and that the brominating agent has not degraded. Old NBS can be less reactive.

-

Consider a Catalyst : While not always necessary for thiophene, a mild Lewis acid or protic acid catalyst can sometimes activate the brominating agent, but this must be approached with caution to avoid decomposition.

-

Data Summary Table

| Brominating Agent | Solvent | Temperature (°C) | Typical Outcome | Key Considerations | Reference(s) |

| Br₂ (1.0 eq) | Glacial Acetic Acid | Room Temp | Good yield of 5-bromo isomer, potential for 2-bromo and 2,5-dibromo byproducts. | Highly corrosive and reactive. Can be difficult to control stoichiometry. | [4],[5] |

| NBS (1.0 eq) | Acetonitrile / DMF | Room Temp | High selectivity for 5-bromo isomer. Lower risk of dibromination. | Slower reaction. NBS should be fresh and pure. | [6],[7] |

| NBS (1.0 eq) | Hexafluoroisopropanol (HFIP) | Room Temp | Excellent regioselectivity for 5-bromo isomer reported for similar systems. | HFIP is an expensive specialty solvent. | [3] |

| Br₂ (>2.0 eq) | Chloroform / Acetic Acid | 0 to 50°C | Major product is 2,5-dibromo isomer. | Useful for intentionally synthesizing the dibrominated product. | [3] |

Experimental Protocols

Disclaimer: These protocols are based on published procedures. All experiments should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough risk assessment should be performed before starting any chemical synthesis.

Protocol 1: Selective Synthesis of 5-Bromothiophene-3-carboxylic acid[4]

This protocol prioritizes selectivity for the 5-bromo isomer.

-

Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-3-carboxylic acid (1.0 eq.) in glacial acetic acid (approx. 6 mL per gram of starting material).

-

Reagent Preparation : In a separate flask, prepare a solution of molecular bromine (0.9-1.0 eq.) in a small amount of glacial acetic acid (approx. 3 mL per gram of bromine).

-

Addition : Cool the thiophene-3-carboxylic acid solution in an ice bath. Slowly add the bromine solution dropwise over 30-60 minutes. The solution may change color.

-

Reaction : Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

-

Work-up : Once the starting material is consumed, pour the reaction mixture into a larger beaker containing cold water (approx. 30 mL per gram of starting material).

-

Isolation : A solid precipitate should form. Stir for 15-20 minutes, then collect the solid by vacuum filtration.

-

Purification : Wash the filtered solid thoroughly with water to remove acetic acid. The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield the desired 5-bromo-thiophene-3-carboxylic acid as a solid.

Protocol 2: Synthesis of 2,5-Dibromo-thiophene-3-carboxylic acid

This protocol is designed to achieve di-substitution.

-

Setup : In a round-bottom flask, dissolve thiophene-3-carboxylic acid (1.0 eq.) in a suitable solvent such as chloroform or glacial acetic acid.

-

Addition : Cool the flask in an ice bath. Slowly add molecular bromine (2.0-2.2 eq.) dropwise.

-

Reaction : After addition, allow the reaction to warm to room temperature and then heat to 40-50°C for several hours, or until TLC analysis shows the complete conversion of mono-bromo intermediates into the dibromo product.

-

Work-up : Cool the reaction mixture and pour it into cold water. If a precipitate forms, it can be filtered. Alternatively, the product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Wash the organic extracts with a sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

References

- Open Research Newcastle. (2025, May 9). Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques.

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.).

- Electrophilic substitution of thiophene. (2020, April 8). YouTube.

- ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF.

- Chemia. (2022, April 27). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6.

- Chemenu. (n.d.). Thiophenes.

- ResearchGate. (2025, November 1). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation.

- 3-bromothiophene. Organic Syntheses Procedure. (n.d.).

- ResearchGate. (2020, June 22). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?

- Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.

- StudySmarter. (2023, October 21). Thiophene: Bromination & Reduction.

- ResearchGate. (2025, August 6). A novel method for the bromination of thiophenes | Request PDF.

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

- Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. (n.d.).

- ResearchGate. (n.d.). NBS bromination of thiophene-3-carboxylic acid.

- NIH. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.

- ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.

- The Royal Society of Chemistry. (n.d.). DOI: 10.

Sources

- 1. Thiophenes [chemenu.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Preventing Over-bromination with N-Bromosuccinimide (NBS)

Welcome to the technical support center for N-Bromosuccinimide (NBS) applications. This resource is designed for researchers, scientists, and professionals in drug development who utilize NBS for selective bromination. Here, we address common challenges, particularly the prevention of over-bromination, through detailed troubleshooting guides and frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Diagnosing and Solving Over-bromination

Over-bromination is a frequent issue in radical substitution reactions using NBS, leading to the formation of di- or poly-brominated species and other side products.[1] Understanding the root cause is critical for effective troubleshooting.

Issue 1: Formation of Dibromo Compounds in Allylic or Benzylic Bromination

Symptoms:

-

GC-MS or LC-MS analysis shows a significant peak corresponding to the mass of a dibrominated product.

-

NMR spectra exhibit complex splitting patterns or a decrease in the integration of expected signals, with new signals appearing downfield.

-

The isolated product yield is low, and purification is challenging due to the presence of multiple brominated species.

Causality and Mechanism: The primary goal of using NBS for allylic or benzylic bromination is to maintain a very low concentration of molecular bromine (Br₂) in the reaction mixture.[2][3][4] This is achieved through the reaction of NBS with the HBr generated in situ during the propagation step of the radical chain reaction.[5][6]

High local concentrations of Br₂ can lead to competitive electrophilic addition of bromine across the double bond, which can then undergo further reactions to yield dibrominated products.[2][3]

Workflow for Resolution:

Caption: Troubleshooting workflow for dibromination side reactions.

Detailed Protocols:

-

Protocol 1: Recrystallization of NBS

-

Rationale: Commercial NBS can degrade over time, appearing yellow or orange due to the formation of Br₂.[7] Using impure NBS introduces a high initial concentration of bromine, favoring side reactions.[8]

-

Procedure:

-

Heat 100 mL of deionized water to 90-95 °C.

-

Dissolve 10 g of impure NBS in the hot water.

-

Cool the solution slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the white crystals of pure NBS by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold water and dry under vacuum.[8][9]

-

-

-

Protocol 2: Controlled Addition of NBS

-

Rationale: Adding NBS in small portions over time prevents its concentration from becoming too high, thereby maintaining a low steady-state concentration of Br₂.

-

Procedure: Instead of adding all the NBS at the beginning of the reaction, divide it into several smaller portions. Add one portion every 15-30 minutes, monitoring the reaction progress by TLC or GC-MS.

-

Issue 2: Aromatic Ring Bromination Instead of or in Addition to Benzylic Bromination

Symptoms:

-

Product analysis reveals bromination on the aromatic ring, in addition to or instead of the desired benzylic position.

-

Isomeric products are formed, complicating purification.

Causality and Mechanism: NBS can act as an electrophilic brominating agent, especially with electron-rich aromatic compounds.[1] This electrophilic aromatic substitution competes with the desired free-radical pathway at the benzylic position.[3] The choice of solvent plays a crucial role in determining the reaction pathway. Polar solvents can facilitate the ionic, electrophilic pathway, while non-polar solvents favor the radical mechanism.[10]

Key Controlling Factors:

| Parameter | To Favor Radical Pathway (Benzylic) | To Favor Electrophilic Pathway (Aromatic) |

| Solvent | Non-polar (e.g., CCl₄, 1,2-Dichlorobenzene)[11] | Polar (e.g., DMF, Acetonitrile)[1][12] |

| Initiator | Radical Initiator (AIBN, Benzoyl Peroxide) or light (hν)[8] | Lewis or Brønsted acids |

| Temperature | Refluxing in a non-polar solvent[8] | Often proceeds at room temperature |

| Additives | Radical scavengers (inhibitors) should be absent | Not typically required for activated rings |

Troubleshooting Steps:

-

Solvent Selection: Ensure the use of a dry, non-polar solvent. Carbon tetrachloride (CCl₄) is classic, but due to its toxicity, alternatives like cyclohexane or 1,2-dichlorobenzene are often used.[11] Acetonitrile has been successfully used in flow chemistry setups, which can minimize side reactions.[12]

-

Initiator Use: The reaction must be initiated by a radical source. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are common choices.[8] Photochemical initiation using a UV lamp is also effective.[13]

-

Exclusion of Water: Water can promote ionic pathways. Ensure all glassware is oven-dried and the solvent is anhydrous.[1][8]

Frequently Asked Questions (FAQs)

Q1: How do I know if my NBS is pure enough for use? A: Pure NBS is a white crystalline solid. A yellow or orange coloration indicates the presence of molecular bromine (Br₂) and degradation.[7] For high-selectivity reactions, it is always recommended to recrystallize NBS from hot water if it is not pure white.[7][8]

Q2: What is the role of the radical initiator and how much should I use? A: The radical initiator (e.g., AIBN, benzoyl peroxide) is essential to start the radical chain reaction by generating the initial bromine radical.[14] Typically, a catalytic amount (1-5 mol%) is sufficient. Using too much initiator can increase the rate of side reactions and complicate purification.

Q3: Can I use a solvent other than carbon tetrachloride (CCl₄)? A: Yes. Due to the hazardous nature of CCl₄, several alternatives have been successfully employed. These include cyclohexane, benzene, and 1,2-dichlorobenzene for batch reactions.[11] Acetonitrile has proven effective in continuous-flow systems, offering better control and safety.[12] It is important to choose a solvent that is inert under radical conditions.

Q4: My reaction is not starting. What should I check? A:

-

Initiation: Ensure your radical initiator is active. AIBN and benzoyl peroxide have limited shelf lives. Also, confirm that your light source for photochemical initiation is working correctly.

-

Inhibitors: The presence of radical inhibitors (e.g., oxygen, phenols) in your substrate or solvent can prevent the chain reaction from starting. Degassing the solvent and using purified substrate can help.

-

Temperature: The reaction typically requires heating (reflux) to facilitate the decomposition of the chemical initiator and sustain the radical chain.[8]

Q5: How do I properly quench the reaction and work up the product? A: At the end of the reaction, it is crucial to quench any remaining reactive bromine species.

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct, which is a solid.[15]

-

Wash the organic solution with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to destroy any unreacted NBS and Br₂.[16]

-

Follow with a water wash and a brine wash, then dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[16]

Mechanism of Radical Bromination:

The Wohl-Ziegler reaction proceeds via a radical chain mechanism.[2][17][18]

Caption: Radical chain mechanism of NBS bromination.

By understanding the underlying mechanisms and carefully controlling reaction parameters, you can effectively prevent over-bromination and other side reactions, leading to higher yields and purer products in your synthetic endeavors.

References

-

N-Bromosuccinimide . (2019). Wikipedia. [Link]

-

N-Bromosuccinimide (NBS) . Organic Chemistry Portal. [Link]

-

NBS: Radical Bromination . (2021). YouTube. [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry . (2011). Master Organic Chemistry. [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS . (2023). Chemistry LibreTexts. [Link]

-

Allylic Bromination (NBS, hv) | Radical Mechanism + Traps . OrgoSolver. [Link]

-

N-Bromosuccinimide - Wikipedia . Wikipedia. [Link]

-

Allylic Bromination by NBS with Practice Problems . Chemistry Steps. [Link]

-

10.3 Allylic and Benzylic Bromination with NBS . Chad's Prep. [Link]

-

Wohl-Ziegler Reaction . Organic Chemistry Portal. [Link]

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2) . (2022). Chemia. [Link]

-

Trouble with NBS bromination . (2019). Reddit. [Link]

-

The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination . Gallochem. [Link]

-

Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction . ACS Publications. [Link]

-

recrystallization & purification of N-bromosuccinimide . (2021). YouTube. [Link]

-

A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow . ACS Publications. [Link]

-

Wohl–Ziegler bromination . Grokipedia. [Link]

-

Incompatibilities between N-Bromosuccinimide and Solvents . ACS Publications. [Link]

-

3.2A: Reagent Purification . (2022). Chemistry LibreTexts. [Link]

-

Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene . (2017). ResearchGate. [Link]

-

Wohl Ziegler Bromination - Named Reactions in Organic Chemistry . (2022). YouTube. [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgosolver.com [orgosolver.com]

- 14. youtube.com [youtube.com]

- 15. reddit.com [reddit.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. grokipedia.com [grokipedia.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 3,5-dibromo-2-diacetylaminobenzoate

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic data for Methyl 3,5-dibromo-2-diacetylaminobenzoate, a substituted aromatic ester. We will delve into the nuances of its ¹H NMR and mass spectrum, offering a comparative perspective against alternative analytical approaches and grounding our interpretations in established chemical principles.

The Structural Elucidation Challenge: Beyond Simple Spectra

The structural complexity of Methyl 3,5-dibromo-2-diacetylaminobenzoate, with its multiple functional groups and substituted aromatic ring, presents a valuable case study for the power and complementarity of modern spectroscopic techniques. A cursory glance at the spectra might provide basic information, but a deeper, expert-led interpretation is essential to fully elucidate the molecule's connectivity and confirm its identity with confidence. This guide will walk you through that expert-level analysis.

¹H NMR Spectroscopy: A Detailed Proton Profile

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The ¹H NMR spectrum of Methyl 3,5-dibromo-2-diacetylaminobenzoate, recorded in CDCl₃ at 400MHz, provides a clear fingerprint of its structure.[1]

Interpreting the ¹H NMR Spectrum

The spectrum is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| 8.165 - 8.17 | Doublet (d) | 1H | Ar-H | This downfield shift is characteristic of an aromatic proton. The doublet multiplicity with a small coupling constant (J = 2 Hz) indicates coupling to only one neighboring proton, consistent with a meta-relationship on the benzene ring. |

| 8.038 - 8.044 | Singlet (s) | 1H | Ar-H | This signal also corresponds to an aromatic proton. The singlet nature suggests no adjacent protons, which is consistent with its position between two bulky substituents (a bromine atom and the diacetylamino group). |

| 3.87 | Singlet (s) | 3H | -OCH₃ | The singlet at this chemical shift is indicative of the three equivalent protons of the methyl ester group. It is a singlet as there are no adjacent protons to couple with. |

| 2.27 | Singlet (s) | 6H | -(COCH₃)₂ | This upfield singlet corresponds to the six equivalent protons of the two acetyl groups on the nitrogen atom. The equivalence of these protons suggests free rotation around the C-N bonds at the temperature of the experiment. |

Key Insight: The distinct chemical shifts and multiplicities of the two aromatic protons are crucial for confirming the substitution pattern on the benzene ring. The downfield shift of these protons is a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the bromine and ester functionalities.

Visualizing the Molecular Structure

Caption: Molecular structure of Methyl 3,5-dibromo-2-diacetylaminobenzoate.

Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The mass spectrum of Methyl 3,5-dibromo-2-diacetylaminobenzoate exhibits a characteristic pattern due to the presence of two bromine atoms.[1]

Analysis of the Molecular Ion Region

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, leads to a distinctive isotopic pattern in the mass spectrum. For a molecule containing two bromine atoms, we expect to see a cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4 with a characteristic intensity ratio of approximately 1:2:1.

| m/z | Assignment | Explanation |

| 391 | M⁺ (⁷⁹Br, ⁷⁹Br) | Molecular ion containing two ⁷⁹Br isotopes. |

| 393 | M⁺+2 (⁷⁹Br, ⁸¹Br) | Molecular ion containing one ⁷⁹Br and one ⁸¹Br isotope. |

| 395 | M⁺+4 (⁸¹Br, ⁸¹Br) | Molecular ion containing two ⁸¹Br isotopes. |

The observed molecular ion peak at m/e 391, along with the isotope peaks at 393 and 395, confirms the molecular formula C₁₂H₁₁Br₂NO₄ and the presence of two bromine atoms in the molecule.[1]

Proposed Fragmentation Pathway

Electron ionization (EI) mass spectrometry is a "hard" ionization technique that causes extensive fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information.

Caption: Proposed EI-MS fragmentation of Methyl 3,5-dibromo-2-diacetylaminobenzoate.

Mechanistic Explanation:

-

Loss of an Acetyl Radical: The molecular ion can undergo cleavage of one of the N-acetyl groups, losing a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃) to form a prominent fragment ion. The loss of an acetyl radical is a common fragmentation pathway for N-acetylated compounds.

-

Sequential Loss of the Second Acetyl Group: Following the initial loss, the second acetyl group can also be cleaved, leading to a fragment corresponding to the methyl 3,5-dibromo-2-aminobenzoate radical cation.

-

Loss of the Methoxy Radical: Cleavage of the ester group can occur with the loss of a methoxy radical (•OCH₃), resulting in a stable acylium ion.

-

Further Fragmentation: Subsequent fragmentations can involve the loss of carbon monoxide (CO) from acylium ions and cleavage of the bromine atoms, leading to a complex series of lower mass fragments. The stability of the aromatic ring means that fragments containing this moiety will be particularly abundant.

Comparative Analysis with Alternative Techniques

While ¹H NMR and MS are powerful tools, a comprehensive analysis often benefits from a multi-technique approach. Here, we compare these methods with other viable alternatives for the characterization of Methyl 3,5-dibromo-2-diacetylaminobenzoate.

| Technique | Principle | Advantages for this Molecule | Disadvantages for this Molecule |

| ¹³C NMR Spectroscopy | Measures the chemical environment of carbon atoms. | Provides a count of unique carbon atoms, confirming the molecular formula. Chemical shifts differentiate between aromatic, carbonyl, and aliphatic carbons. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |

| 2D NMR (COSY, HMBC) | Correlates signals from different nuclei (¹H-¹H in COSY, ¹H-¹³C in HMBC). | Unambiguously assigns proton and carbon signals, confirming connectivity. COSY would show the coupling between the aromatic protons. HMBC would show correlations between protons and carbons separated by 2-3 bonds, confirming the positions of the substituents. | Requires more sophisticated instrumentation and expertise in data interpretation. |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Excellent for assessing purity and for quantification. Can be coupled with a mass spectrometer (LC-MS) for simultaneous separation and identification. | Provides limited structural information on its own. Retention time is not a unique identifier. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by mass analysis. | High separation efficiency and sensitive detection. The mass spectrum provides structural information. | The compound may require derivatization to increase its volatility and thermal stability for GC analysis. |

Expert Recommendation: For unequivocal structure confirmation of a novel compound like Methyl 3,5-dibromo-2-diacetylaminobenzoate, a combination of 1D and 2D NMR techniques (¹H, ¹³C, COSY, and HMBC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard. HPLC is invaluable for purity assessment and method development for routine analysis.

Experimental Protocols: Ensuring Data Integrity

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following are standardized protocols for acquiring high-quality ¹H NMR and mass spectra.

¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3,5-dibromo-2-diacetylaminobenzoate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV. This energy level is crucial for generating reproducible fragmentation patterns that can be compared to spectral libraries.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

-

Data Interpretation: Identify the molecular ion peak and its isotopic cluster. Analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The comprehensive analysis of the ¹H NMR and mass spectra of Methyl 3,5-dibromo-2-diacetylaminobenzoate provides a robust confirmation of its chemical structure. The detailed interpretation of chemical shifts, coupling constants, integration, molecular ion peaks, and fragmentation patterns, when grounded in fundamental spectroscopic principles, offers a powerful approach for structural elucidation. For researchers in drug development and related fields, a multi-technique approach, including 2D NMR and chromatographic methods, is recommended for achieving the highest level of confidence in compound characterization.

References

-

Prasanna, A. S., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2084. [Link]

Sources

A Comparative Crystallographic Analysis of Methyl 3,5-dibromo-2-diacetylaminobenzoate for Advanced Drug Development

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. It is this intricate architecture that dictates its biological activity, pharmacokinetic properties, and potential for therapeutic success. Single-crystal X-ray diffraction remains the gold standard for elucidating these structures at an atomic level, providing indispensable insights for medicinal chemists and pharmacologists. This guide presents a detailed crystallographic analysis of Methyl 3,5-dibromo-2-diacetylaminobenzoate, a compound of interest in pharmaceutical research. By comparing its solid-state conformation and packing with structurally related benzoate derivatives, we aim to provide researchers with a comprehensive understanding of its structural nuances and the experimental rigor required for such characterization.

The Central Role of Crystallography in Drug Design

The precise knowledge of a molecule's crystal structure informs critical aspects of the drug development pipeline. It enables the rational design of more potent and selective analogs, facilitates the understanding of drug-receptor interactions, and provides a solid basis for formulation and patenting strategies. The data derived from X-ray crystallography, such as bond lengths, bond angles, and intermolecular interactions, are not merely academic; they are predictive tools that can significantly de-risk and accelerate the journey from a lead compound to a clinical candidate.

Crystallographic Profile of Methyl 3,5-dibromo-2-diacetylaminobenzoate

The title compound, with the chemical formula C₁₂H₁₁Br₂NO₄, was synthesized and its structure was determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below, offering a snapshot of its solid-state properties.

| Parameter | Methyl 3,5-dibromo-2-diacetylaminobenzoate [1] |

| Chemical Formula | C₁₂H₁₁Br₂NO₄ |

| Molecular Weight | 393.04 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6386 (8) |

| b (Å) | 8.8870 (6) |

| c (Å) | 10.8691 (8) |

| α (°) | 78.186 (6) |

| β (°) | 76.155 (7) |

| γ (°) | 82.750 (7) |

| Volume (ų) | 698.91 (10) |

| Z | 2 |

| Temperature (K) | 173 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R1) | 0.033 |

| wR2 (all data) | 0.070 |

The molecule features an ortho-substituted diacetylamino group and two bromine atoms in the meta positions relative to the methyl ester.[1] The crystal packing is primarily stabilized by weak intermolecular C—H⋯O interactions.[1] This structural information is crucial for understanding its potential interactions in a biological environment.

Comparative Analysis with Structurally Related Benzoates

To contextualize the structural features of Methyl 3,5-dibromo-2-diacetylaminobenzoate, it is instructive to compare its crystallographic data with those of other substituted benzoates. This comparison can reveal how different substituents influence molecular conformation and crystal packing, which in turn can affect properties like solubility and bioavailability.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| Methyl 3,5-dibromo-2-diacetylaminobenzoate [1] | Triclinic | P-1 | Weak C—H⋯O interactions |

| Methyl 3,5-dibromo-4-cyanobenzoate [2] | Monoclinic | P2₁/c | C=O⋯Br and C≡N⋯Br contacts[2] |

| 2-Bromoacetoxybenzoic acid [3] | (not specified) | (not specified) | Close structural analog of aspirin, with a twisted carboxylic acid moiety.[3] |

| 2-Bromobenzoic acid [4][5] | (not specified) | (not specified) | O—H⋯O hydrogen bonds forming inversion dimers, and C—H⋯O interactions.[4][5] |

| Methyl 3,5-dimethylbenzoate [6] | (not specified) | (not specified) | C—H⋯O=C bonded molecules forming layers.[6] |

This comparative table highlights the diverse packing strategies employed by differently substituted benzoates. While the title compound relies on weak C—H⋯O interactions, other derivatives exhibit stronger interactions like halogen bonding (C=O⋯Br) and traditional hydrogen bonding (O—H⋯O), which can lead to more robust crystal lattices.[2][4][5] The nature and strength of these intermolecular forces are critical determinants of a compound's physical properties.

Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that demands precision and expertise. The following is a generalized workflow, with explanations for the key experimental choices, for obtaining high-quality crystallographic data.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology

-

Synthesis and Purification: The journey begins with the chemical synthesis of the target compound. For Methyl 3,5-dibromo-2-diacetylaminobenzoate, this involves the bromination of 2-aminobenzoic acid followed by esterification and N-acetylation.[1] Purity is paramount for successful crystallization; hence, techniques like recrystallization are employed to remove impurities that could inhibit crystal growth.

-

Single Crystal Growth: The purified compound is then subjected to crystallization. A common and effective method is slow evaporation of a saturated solution.[5] The choice of solvent is critical and often determined empirically. The goal is to allow the molecules to self-assemble into a well-ordered, single crystal lattice. For instance, single crystals of 2-bromobenzoic acid were grown by the slow evaporation of an ethanol and water mixture.[5]

-

Crystal Mounting and Data Collection: A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, such as an Oxford Diffraction Xcalibur Eos Gemini.[1] The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[1] A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal, and the diffraction data are collected on a detector.[1]

-

Data Reduction and Structure Solution: The collected diffraction images are processed to integrate the intensities of the reflections. An absorption correction is applied to account for the absorption of X-rays by the crystal.[1] The structure is then "solved" using computational methods like direct methods (e.g., using SHELXS97) to obtain an initial model of the atomic positions.[1]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods (e.g., with SHELXL97).[1] This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, as indicated by the R-factors.

-

Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic sensibility. The geometry of the molecule, including bond lengths and angles, is analyzed, and intermolecular interactions are identified. The final data can then be deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[6]

Beyond the Crystal Structure: Complementary Characterization

While X-ray crystallography provides unparalleled detail about the solid state, a comprehensive understanding of a compound requires a multi-technique approach. For Methyl 3,5-dibromo-2-diacetylaminobenzoate, its identity and purity were further confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule.[1]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its isotopic distribution, which is particularly useful for brominated compounds due to the characteristic isotopic pattern of bromine.[1]

Conclusion

The crystallographic data of Methyl 3,5-dibromo-2-diacetylaminobenzoate provides a foundational piece of information for its further development as a potential pharmaceutical agent. By understanding its three-dimensional structure and how it compares to related compounds, researchers can make more informed decisions in the design of future analogs with improved properties. The rigorous experimental workflow detailed herein underscores the importance of precision and expertise in obtaining high-quality structural data, which is the bedrock of modern, structure-based drug design.

References

-

Loll, P. J., Garavito, R. M., Carrell, C. J., & Carrell, H. L. (1996). 2-bromoacetoxybenzoic acid, a brominated aspirin analog. Acta Crystallographica Section C: Crystal Structure Communications, 52(2), 375–377. [Link]

-

Prathap, A. S., Suneetha, V., Jasinski, J. P., & Yathirajan, H. S. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2503. [Link]

-

Noland, K. A., DeGreeff, A. D., & Wheeler, K. A. (2017). Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1832–1836. [Link]

-

Kutz, A., Gründemann, L., & Grubert, L. (2022). Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 652–658. [Link]

-

Saeed, A., Flörke, U., & Erben, M. F. (2012). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2448. [Link]

-

Li, J., Wang, Y., & Liu, Y. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1664–1668. [Link]

-

PubChem. (n.d.). Methyl 3,5-Dibromobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 2-amino-3,5-dibromo-, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of methyl 3,5-dibromo-2-aminobenzoate.

-

Saeed, A., Flörke, U., & Erben, M. F. (2012). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2448. [Link]

Sources

- 1. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate and methyl 3,5-dibromo-4-isocyanobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-bromoacetoxybenzoic acid, a brominated aspirin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction data for methyl 3,5-dimethylbenzoate and two of its structural analogs: methyl 3,5-dinitrobenzoate and methyl 3,5-dichlorobenzoate. It is designed for researchers, scientists, and drug development professionals who utilize crystallographic data to understand molecular structure, conformation, and intermolecular interactions, which are critical aspects in fields such as materials science and rational drug design.

The Significance of X-ray Crystallography in Analyzing Substituted Benzoates

Substituted benzoates are a class of organic compounds with wide-ranging applications, from pharmaceuticals to fragrances. Their three-dimensional structure, including the conformation of the ester group relative to the aromatic ring and the nature of intermolecular interactions, dictates their physical and biological properties. Single-crystal X-ray diffraction is an unparalleled technique that provides precise atomic coordinates, allowing for a detailed understanding of these structural features.[1] By comparing the crystal structures of closely related molecules, we can elucidate the effects of substituent changes on the overall molecular packing and non-covalent interactions.

This guide will delve into the crystallographic parameters of three such compounds, offering insights into how the substitution of methyl, nitro, and chloro groups at the 3 and 5 positions of the benzene ring influences their solid-state architecture.

Comparative Crystallographic Data Analysis

The quality and characteristics of a crystal structure are defined by several key parameters obtained during data collection and refinement. Below is a comparative table summarizing the critical crystallographic data for methyl 3,5-dimethylbenzoate, methyl 3,5-dinitrobenzoate, and methyl 3,5-dichlorobenzoate.

| Parameter | Methyl 3,5-dimethylbenzoate | Methyl 3,5-dinitrobenzoate | Methyl 3,5-dichlorobenzoate |

| CCDC Number | 2174617 | 271808 | Data Not Available |

| Chemical Formula | C₁₀H₁₂O₂ | C₈H₆N₂O₆ | C₈H₆Cl₂O₂ |

| Molecular Weight | 164.20 g/mol | 226.14 g/mol | 205.04 g/mol |

| Crystal System | Monoclinic | Monoclinic | Data Not Available |

| Space Group | P2₁/n | P2₁/c | Data Not Available |

| a (Å) | 8.4631(6) | 11.236(2) | Data Not Available |

| b (Å) | 7.9793(4) | 12.028(2) | Data Not Available |

| c (Å) | 13.4042(9) | 7.152(1) | Data Not Available |

| α (°) | 90 | 90 | Data Not Available |

| β (°) | 98.835(6) | 102.09(3) | Data Not Available |

| γ (°) | 90 | 90 | Data Not Available |

| Volume (ų) | 894.44(10) | 943.9(3) | Data Not Available |